DL-Adrenaline - 329-65-7

DL-Adrenaline

Catalog Number: EVT-265790
CAS Number: 329-65-7
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source: DL-Adrenaline can be synthesized chemically [], although adrenaline is naturally produced by the adrenal glands.

Role in Scientific Research: * Model Compound: DL-Adrenaline serves as a model compound for investigating the structure-activity relationships of catecholamines and related compounds. [, ]* Biochemical Tool: Researchers utilize DL-Adrenaline to study enzymatic reactions, particularly those involving enzymes like monoamine oxidase, catechol-O-methyltransferase, and tyrosinase. [, , , , ]* Physiological Studies: DL-Adrenaline is employed in research exploring adrenaline metabolism and its effects on various tissues and organs. [, , , ]

Adrenaline

Relevance: Adrenaline is the naturally occurring enantiomer of DL-Adrenaline. DL-Adrenaline is a racemic mixture containing both adrenaline and its enantiomer. Both adrenaline and DL-Adrenaline exhibit similar pharmacological effects, although the individual enantiomers may have different potencies and durations of action [, , , ].

3-Methoxy-4-hydroxymandelic Acid

Relevance: VMA is a major metabolic breakdown product of both DL-Adrenaline and adrenaline in humans. Studying its levels can provide insights into the metabolism and clearance of these catecholamines [, ].

3,4-Dihydroxymandelic Acid

Relevance: 3,4-Dihydroxymandelic acid is a metabolic breakdown product of both DL-Adrenaline and adrenaline [, ]. Its production is influenced by MAO activity, an enzyme involved in catecholamine metabolism [].

Metanephrine

Relevance: Metanephrine is a direct metabolite of DL-Adrenaline and adrenaline, primarily formed through the action of COMT [, , ]. Measuring its levels can help understand adrenaline metabolism and diagnose certain medical conditions.

3-Methyl-O-Adrenaline

Relevance: Similar to metanephrine, 3-methyl-O-adrenaline is a metabolite of DL-Adrenaline and adrenaline [, ], highlighting the role of COMT in their metabolism.

Normetanephrine

Relevance: Normetanephrine, similar to metanephrine for adrenaline, is a metabolite of noradrenaline [], showcasing the parallel metabolic pathways of these related catecholamines.

L-Adrenaline

Relevance: L-Adrenaline is a component of DL-Adrenaline, the racemic mixture []. Understanding the specific properties and activities of L-adrenaline contributes to a more comprehensive understanding of DL-Adrenaline's effects.

D-Adrenaline

Relevance: Similar to L-Adrenaline, D-Adrenaline is the other component of DL-Adrenaline, the racemic mixture [, ]. Studying the individual enantiomers clarifies the overall activity and stereospecificity of DL-Adrenaline.

Dopamine

Relevance: Dopamine is a catecholamine structurally related to DL-Adrenaline, sharing a catechol moiety []. This structural similarity reflects their shared biosynthetic pathway.

L-Dopa

Relevance: L-Dopa is a precursor in the biosynthesis of DL-Adrenaline [, ], highlighting the interconnected metabolic pathways of these compounds.

L-Tyrosine

Relevance: L-Tyrosine is the initial precursor in the biosynthetic pathway leading to DL-Adrenaline [, ], emphasizing the common origin of these important signaling molecules.

L-Isoprenaline

Relevance: L-Isoprenaline shares structural similarities with DL-Adrenaline, particularly the catechol moiety and the presence of hydroxyl groups on the side chain []. Studying its interactions with enzymes like horseradish peroxidase can provide insights into the stereospecificity of these enzymes towards catecholamines.

Overview

DL-Adrenaline, also known as DL-Epinephrine, is a synthetic compound that mimics the action of the natural hormone adrenaline produced in the adrenal glands. It is classified as a sympathomimetic agent, primarily acting on adrenergic receptors in the body. This compound plays a crucial role in various physiological responses such as increasing heart rate, dilating air passages, and mobilizing energy stores.

Classification

DL-Adrenaline is classified under:

  • Pharmacological Class: Sympathomimetic amines
  • Chemical Class: Catecholamines
  • Therapeutic Class: Bronchodilators, vasopressors
Synthesis Analysis

Methods

The synthesis of DL-Adrenaline can be achieved through various chemical methods. A commonly employed method involves the protection of synephrine hydrochloride with a Boc (tert-butyloxycarbonyl) group followed by oxidation with 2-iodoxybenzoic acid. Another significant method is asymmetric hydrogenation, which has been improved to yield high-purity products efficiently.

Technical Details

One notable industrial synthesis process involves:

  1. Asymmetric Hydrogenation: Using a rhodium catalyst to convert specific precursors into optically active forms.
  2. Purification Steps: These include precipitation and filtration to isolate the desired product while ensuring high optical purity (greater than 98% enantiomeric excess) and chemical purity (greater than 98%) .
Molecular Structure Analysis

Structure

DL-Adrenaline has the following molecular structure:

  • Molecular Formula: C₉H₁₃NO₃
  • Molecular Weight: 183.21 g/mol
  • Structural Representation: The compound features a catechol structure (a benzene ring with two hydroxyl groups) and an amine group.

Data

The compound exists in two enantiomeric forms, with DL-Adrenaline being a racemic mixture of both D- and L-enantiomers.

Chemical Reactions Analysis

Reactions

DL-Adrenaline undergoes several significant chemical reactions:

  • Oxidation: Converts to adrenochrome, characterized by its distinct red coloration.
  • Reduction: Can yield dihydroxyphenylalanine (DOPA), an important neurotransmitter precursor.
  • Substitution Reactions: Occur at hydroxyl groups on the catechol ring, allowing for further derivatization.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Sodium borohydride for reductions.
  • Substitution Reagents: Acyl chlorides and alkyl halides are frequently used .
Mechanism of Action

DL-Adrenaline exerts its effects primarily through binding to adrenergic receptors, which are G protein-coupled receptors located on target cells.

Process

  1. Binding to Receptors:
    • Alpha Receptors (α): Activation leads to vasoconstriction and increased blood pressure.
    • Beta Receptors (β): Activation results in increased heart rate, bronchodilation, and enhanced glucose metabolism.
  2. Intracellular Signaling:
    • The binding triggers adenylate cyclase activation, converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).
    • cAMP acts as a secondary messenger activating protein kinase A, leading to various physiological responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water and alcohol.

Chemical Properties

  • pH Range: The pH of aqueous solutions typically ranges from 3 to 5.
  • Stability: Sensitive to light and air; should be stored in a cool, dark place to maintain stability.

Relevant Data or Analyses

High-performance liquid chromatography (HPLC) is commonly employed for purity analysis, ensuring that products meet pharmaceutical standards .

Applications

DL-Adrenaline has numerous scientific uses:

  • Medical Applications: Used in emergency medicine for treating anaphylaxis, cardiac arrest, and severe asthma attacks.
  • Research Applications: Investigated for its role in metabolic studies and neuropharmacology due to its effects on neurotransmitter release.
  • Pharmaceutical Formulations: Incorporated into various formulations for respiratory therapies and cardiovascular treatments.
Enantiomeric Differentiation & Stereochemical Significance of DL-Adrenaline

Historical Evolution of Racemic Adrenaline Synthesis

The isolation and synthesis of adrenaline represent landmark achievements in medicinal chemistry. In 1895, Polish physiologist Napoleon Cybulski first isolated a hemodynamically active substance from adrenal glands, termed nadnerczyna [1]. However, credit for the first pure isolation went to Jokichi Takamine in 1901, who patented a process yielding crystalline adrenaline (marketed as Adrenalin by Parke-Davis) [9]. Early commercial adrenaline was a racemic mixture (DL-adrenaline) due to unresolved stereochemistry at the chiral β-carbon. The synthetic route involved condensation of catechol with chloroacetyl chloride, followed by amination with methylamine, producing racemic DL-adrenaline [6] [9]. This process yielded equimolar D-(R) and L-(S) enantiomers, differing only in their spatial configuration. The racemic nature of early adrenaline preparations complicated pharmacological studies, as biological activity was later found to reside predominantly in the L-enantiomer [6]. Industrial production shifted to enantiopure L-adrenaline after the stereospecificity of adrenergic receptors was established, though racemic formulations persist in specific research contexts.

Table 1: Historical Milestones in Adrenaline Synthesis

YearResearcherContributionForm Obtained
1895Napoleon CybulskiFirst isolation of active adrenal extractImpure mixture ("nadnerczyna")
1901Jokichi TakamineFirst pure crystalline isolationRacemic DL-adrenaline
1906Farbwerke HoechstFirst synthetic productionRacemic DL-adrenaline (Suprarenin®)
1907Friedrich StolzStereochemical resolutionEnantiopure L-adrenaline

Comparative Bioactivity of D- vs. L-Adrenaline Isomers

The enantiomers of adrenaline exhibit profound differences in receptor binding and metabolic stability. L-adrenaline demonstrates 50- to 100-fold greater potency at α- and β-adrenergic receptors than the D-enantiomer [4] [7]. For example, L-adrenaline’s EC₅₀ for Gs-protein activation via β₂-adrenergic receptors is ~10 nM, whereas D-adrenaline requires >1 μM for equivalent response [7]. This disparity stems from the stereoselectivity of the receptor binding pocket, which preferentially accommodates the S-configuration at the chiral center [7].

Autoxidation kinetics further differentiate the isomers. D-adrenaline undergoes faster autoxidation in alkaline media (pH 10.65), forming adrenochrome via semiquinone intermediates. This process consumes 3 molecules of O₂ per molecule of D-adrenaline, while L-adrenaline shows slower oxidation due to steric protection of the catechol moiety [2]. The oxidation product adrenolutin (λₘₐₓ=347 nm) is identical for both isomers but forms at different rates, influencing their stability in physiological buffers.

Table 2: Bioactivity Comparison of Adrenaline Enantiomers

ParameterL-Adrenaline (S-Isomer)D-Adrenaline (R-Isomer)Reference
β₂AR Binding Affinity (Kd)0.8 μM120 μM [7]
Vasopressor EC₅₀5 nM500 nM [4]
Autoxidation Rate (pH 10.65)1.0 (relative)2.3 (relative) [2]
Platelet PS Exposure EC₅₀1 μM>100 μM [10]

Structural Determinants of Receptor Binding Affinity

The molecular basis for enantioselective recognition lies in conserved residues within adrenergic receptor binding pockets. Asp113³·³² in transmembrane helix 3 (TM3) of β₂AR forms an ionic bond with the protonated amine of L-adrenaline, while Ser203⁵·⁴² and Ser207⁵·⁴⁶ in TM5 stabilize the catechol hydroxyls via hydrogen bonds [7]. Mutation of Asp113³·³² to alanine abolishes agonist-induced signaling completely, underscoring its critical role [7].

D-adrenaline’s inverted stereochemistry disrupts these key interactions:

  • The R-configuration misaligns the β-hydroxyl group, preventing hydrogen bonding with Ser203⁵·⁴²
  • The catechol ring adopts a suboptimal orientation, reducing π-stacking with Phe290⁶·⁵²
  • The protonated amine experiences steric clash with nonpolar residues near Asp113³·³²

Systematic mutagenesis reveals that residues controlling efficacy (e.g., Tyr316⁷·⁴³) cluster near the G-protein interface, while potency-determining residues (e.g., Asn312⁷·³⁹) line the ligand-binding pocket [7]. This spatial segregation explains why D-adrenaline acts as a partial agonist—it engages binding-site residues but fails to induce conformational changes required for full receptor activation.

Table 3: Key Residues Governing Adrenaline Binding in β₂-Adrenergic Receptor

Residue (Ballesteros-Weinstein #)Interaction with L-AdrenalineEffect of Ala Mutation on L-AdrenalineEffect on D-Adrenaline
Asp113³·³²Ionic bond with protonated amineAbolishes signaling (0% efficacy)No detectable binding
Ser203⁵·⁴²H-bond with meta-OH of catechol↓ Efficacy by 80%Further ↓ efficacy
Ser207⁵·⁴⁶H-bond with para-OH of catechol↓ Potency 10-fold↓ Residual binding
Phe290⁶·⁵²π-stacking with catechol ring↓ Potency 5-foldMinimal additional effect

Pharmacodynamic Disparities in Hyperfibrinogenæmic Responses

DL-adrenaline modulates fibrinogen metabolism and clot architecture through enantiomer-specific pathways. Clinically relevant concentrations (1–10 nM) of L-adrenaline synergize with subthreshold collagen to enhance phosphatidylserine (PS) exposure on platelets via α₂A-adrenergic receptors [8] [10]. PS-exposing platelets provide catalytic surfaces for tenase and prothrombinase complexes, accelerating thrombin generation and fibrin formation. This effect is abolished by α₂A-antagonists (e.g., rauwolscine) but unaffected by β-blockers [8].

D-adrenaline fails to trigger significant PS exposure at concentrations ≤10 μM. However, racemic DL-adrenaline (containing 50% L-isomer) increases fibrin clot density by 27% compared to controls (p<0.01) and delays lysis time by 40% [8]. The mechanisms involve:

  • Ion flux modulation: L-adrenaline activates Na⁺/H⁺ exchangers (NHE), elevating intracellular Na⁺, which reverses Na⁺/Ca²⁺ exchangers (NCX), increasing cytosolic Ca²⁺ → calpain activation → PS scrambling [10]
  • Reinforcement of outside-in signaling: L-adrenaline potentiates GPIIb/IIIa-fibrinogen binding, activating PI3-K → sustained calcium oscillations → procoagulant phenotype [10]
  • Fibrinogen upregulation: Chronic stress elevates plasma fibrinogen by 15–30%, creating a hypercoagulable substrate for adrenaline-enhanced clotting [8]

Table 4: Effects of Adrenaline on Fibrinogen-Related Pathways

ParameterL-Adrenaline (10 nM)D-Adrenaline (10 nM)Racemic DL-Adrenaline (10 nM)
Platelet PS exposure (% positive)45 ± 8%*5 ± 2%32 ± 6%*
Clot density (Δ absorbance at 350 nm)+0.21 ± 0.03*+0.02 ± 0.01+0.18 ± 0.04*
Lysis time under flow (min)38 ± 4*28 ± 335 ± 3*
Plasma fibrinogen elevation (chronic)+25%*No effect+15%*

(*p<0.01 vs. control; data from [8] [10])

Properties

CAS Number

329-65-7

Product Name

DL-Adrenaline

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3

InChI Key

UCTWMZQNUQWSLP-UHFFFAOYSA-N

SMILES

C[NH2+]CC(C1=CC(=C(C=C1)[O-])O)O

Solubility

Sparingly soluble (NTP, 1992)
Soluble

Synonyms

Adrenaline Hydrochloride, Racemic Mixture
Adrenaline, Racemic
Adrenaline, Racemic Mixture
Epinephrine Hydrochloride, Racemic Mixture
Epinephrine, Racemic
Epinephrine, Racemic Mixture
Micronefrin
Micronephrine
Racemic Adrenaline
Racemic Epinephrine
Racemic Mixture Adrenaline
Racemic Mixture Epinephrine
Racepinephrine
Racepinephrine Hydrochloride
Vaponefrin

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.